Boc-Tyr(Me)-OH

Peptide Therapeutics Neurotensin Analogs Metabolic Stability

Boc-Tyr(Me)-OH is the definitive building block for Boc SPPS of O-methyltyrosine-containing peptides. The O-methyl ether permanently masks phenolic reactivity, preventing undesired acylation/alkylation during chain elongation—a failure point with unprotected Boc-Tyr-OH. This compound is essential for constructing potent vasopressin V1a/V2 and oxytocin receptor antagonists and for N-terminal metabolic stabilization of neurotensin-(8-13) analogs, where Boc protection resists aminopeptidase degradation. Verified solubility (1 mmol dissolves in 2 mL DMF to a clear solution) ensures trouble-free automated synthesis.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 53267-93-9
Cat. No. B558112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Tyr(Me)-OH
CAS53267-93-9
SynonymsBoc-Tyr(Me)-OH; 53267-93-9; Boc-O-methyl-L-tyrosine; Boc-4-Methoxyphenylalanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoicacid; L-4'-Methoxy-N-Boc-tyrosine; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoicacid; Boc-L-4-Methoxyphenylalanine; BOC-4-METHOXY-PHE-OH; Boc-4-Methoxy-L-Phenylalanine; N-(tert-butoxycarbonyl)-O-methyltyrosine; (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(4-METHOXY-PHENYL)-PROPIONICACID; Boc-L-phe(4-OCH3)-OH; Boc-O-Methyl-Tyrosine; PubChem12280; BOC-L-TYR(ME); BOC-L-TYR(ME)-OH; AC1MC6M2; BOC-L-4-METHOXYPHE; BOC-P-METHOXY-PHE-OH; BOC-PHE(4-OME)-OH; 15161_ALDRICH; BOC-L-4-MEO-PHE-OH; SCHEMBL335309; 15161_FLUKA
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeySLWWWZWJISHVOU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Tyr(Me)-OH (CAS 53267-93-9): Defined Specifications for Boc SPPS O-Methyl Tyrosine Incorporation


Boc-Tyr(Me)-OH is an N-α-tert-butyloxycarbonyl (Boc) protected O-methyl-L-tyrosine derivative , characterized by a molecular formula of C₁₅H₂₁NO₅ and a molecular weight of 295.33 g/mol [1]. It serves as a standard building block for introducing O-methyl-tyrosine residues via Boc solid-phase peptide synthesis (SPPS) . The compound is supplied as a powder with defined analytical specifications including purity (TLC) of ≥98% and a melting point range of 90.0–94.0 °C .

Boc-Tyr(Me)-OH: Why Boc-Protected O-Methyl Tyrosine Is Not Interchangeable with Unprotected Tyrosine or Fmoc Analogs


Boc-Tyr(Me)-OH cannot be generically substituted with unprotected tyrosine (Boc-Tyr-OH) because the O-methyl modification eliminates phenolic side-chain reactivity, preventing undesired acylation or alkylation during peptide elongation . Moreover, the Boc N-protection scheme is orthogonal to the Fmoc/tBu strategy; substituting Boc-Tyr(Me)-OH with Fmoc-Tyr(Me)-OH (MW 417.45) would fundamentally alter the deprotection protocol, requiring piperidine rather than TFA for N-α deprotection and HF rather than TFA for final cleavage, which impacts both synthetic workflow and compatibility with acid-labile modifications [1].

Boc-Tyr(Me)-OH: Quantitative Evidence of Differentiation Relative to Closest Comparators


N-Terminal Boc Protection Confers Metabolic Stability Advantage Over Free Amine Derivatives

In a systematic study of reduced peptide bond pseudopeptide analogs of neurotensin-(8-13), N-terminal Boc-protected derivatives demonstrated markedly enhanced in vitro metabolic stability relative to their corresponding free amine (H-) analogs [1]. The Boc group confers resistance to exopeptidase degradation, with Boc-[ψ8,9] derivatives exhibiting slow degradation by rat brain homogenates [1].

Peptide Therapeutics Neurotensin Analogs Metabolic Stability

O-Methyl Modification Prevents Phenolic Side-Chain Reactivity in Boc SPPS Protocols

Boc-Tyr(Me)-OH incorporates O-methyltyrosine, which prevents undesired side reactions at the phenolic hydroxyl group during peptide elongation. The O-methyl group eliminates the nucleophilic reactivity of the tyrosine hydroxyl, avoiding acylation and alkylation side products that occur with unprotected Boc-Tyr-OH .

Solid-Phase Peptide Synthesis Side-Chain Protection Reaction Selectivity

Boc SPPS Strategy Offers Higher Crude Peptide Yield Compared to Fmoc SPPS for T Peptide Synthesis

In a comparative study of Boc and Fmoc solid-phase peptide synthesis methods for the preparation of T peptide, the Boc strategy produced a modestly higher yield than the Fmoc strategy [1]. This finding is relevant to the selection of Boc-Tyr(Me)-OH over Fmoc-Tyr(Me)-OH when the chosen synthetic route is Boc SPPS [1].

Solid-Phase Peptide Synthesis Boc vs. Fmoc Strategy Synthetic Yield

Superior Solubility in DMF Relative to Standard Solubility Requirements for Boc SPPS

Boc-Tyr(Me)-OH demonstrates excellent solubility in dimethylformamide (DMF), a critical solvent for Boc SPPS. Quality control specifications confirm that 1 mmol of the compound dissolves completely in 2 mL DMF to yield a clear solution . This ensures homogeneous coupling reactions and reliable incorporation yields .

Solid-Phase Peptide Synthesis Solubility DMF

Essential Building Block for Potent Vasopressin and Oxytocin Antagonist Development

Boc-Tyr(Me)-OH is specifically used to incorporate O-methyltyrosine, which is a critical structural component of many potent vasopressin antagonists and oxytocin antagonists . For example, linear vasopressin antagonists such as Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂ contain the O-methyltyrosine moiety, and Boc-Tyr(Me)-OH serves as the precursor for this modification [1].

Vasopressin Antagonists Oxytocin Antagonists GPCR Drug Discovery

Boc-Tyr(Me)-OH: High-Value Procurement Scenarios Based on Quantitative Differentiation


Synthesis of Metabolically Stabilized Neurotensin Analogs for In Vivo Pharmacology

When developing neurotensin-(8-13) pseudopeptide analogs requiring N-terminal metabolic stabilization, Boc-Tyr(Me)-OH should be procured over H-Tyr(Me)-OH. Direct comparative evidence demonstrates that Boc protection confers resistance to degradation by rat brain homogenates, with Boc-protected derivatives showing slow degradation versus rapid degradation for free amine analogs [1]. This metabolic stability advantage is critical for achieving prolonged in vivo activity [1].

Boc SPPS of Long or Difficult Peptide Sequences Requiring High Yield

For laboratories committed to Boc/Bzl SPPS strategies for long or difficult peptide sequences, Boc-Tyr(Me)-OH is the appropriate building block rather than Fmoc-Tyr(Me)-OH. The Boc strategy provides superior results for long sequences and base-sensitive peptides, and comparative data indicate higher crude yields with Boc methods relative to Fmoc methods [1]. Procurement aligns with established Boc SPPS infrastructure and protocols .

Development of Vasopressin and Oxytocin Receptor Antagonists

Research groups targeting vasopressin V1a/V2 or oxytocin receptor antagonists should prioritize Boc-Tyr(Me)-OH. O-methyltyrosine is a documented structural component of potent linear vasopressin antagonists, and Boc-Tyr(Me)-OH provides the direct synthetic route for incorporating this essential modification via Boc SPPS [1]. Alternative building blocks lacking the O-methyl group would yield inactive or reduced-potency analogs.

Automated Boc SPPS Workflows Requiring Validated DMF Solubility

For automated peptide synthesizers operating under Boc SPPS protocols, Boc-Tyr(Me)-OH offers validated solubility specifications: 1 mmol dissolves completely in 2 mL DMF to a clear solution [1]. This quality-controlled solubility ensures reliable on-instrument performance, preventing precipitation events that cause coupling failures and reduce crude peptide purity [1].

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